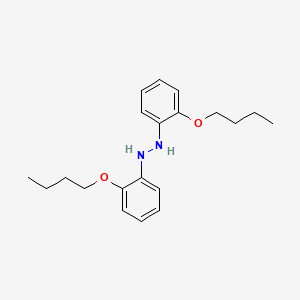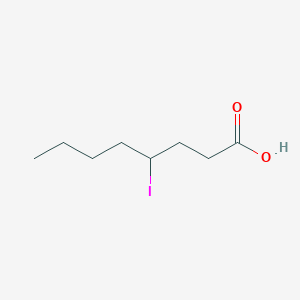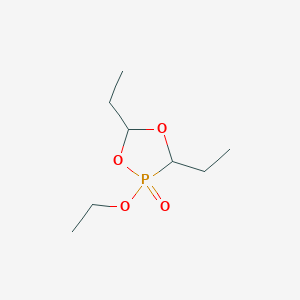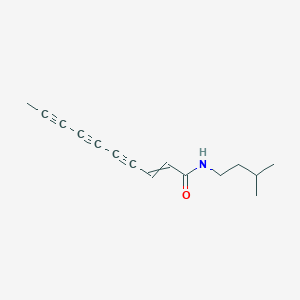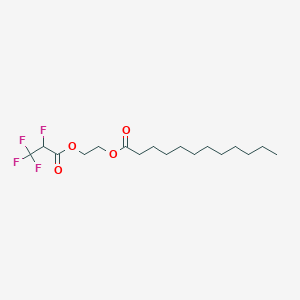![molecular formula C6H9NOS B14318343 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one CAS No. 109131-73-9](/img/structure/B14318343.png)
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is a compound that belongs to the class of penams, which are natural and synthetic antibiotics containing the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure . This compound is generally assumed to have the 5R configuration unless otherwise specified . The numbering of the penam skeleton differs from that of the von Baeyer named bicyclic system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-thia-1-azabicyclo[32The specific synthetic routes and reaction conditions can vary, but they typically involve the use of starting materials such as β-lactams and thiols .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions carried out in specialized reactors under controlled conditions of temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Applications De Recherche Scientifique
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: It is investigated for its antibiotic properties and potential use in treating bacterial infections.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these proteins, the compound inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other penams, such as penicillins and cephalosporins . These compounds share the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure but differ in their side chains and specific functional groups .
Uniqueness
What sets 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one apart is its specific methyl group at the 5-position, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
109131-73-9 |
|---|---|
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
5-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NOS/c1-6-4-5(8)7(6)2-3-9-6/h2-4H2,1H3 |
Clé InChI |
GGNODLYRDWENBB-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(=O)N1CCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


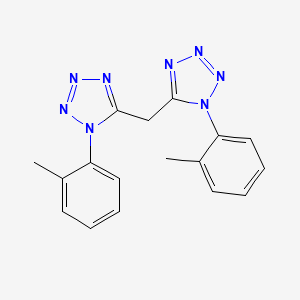
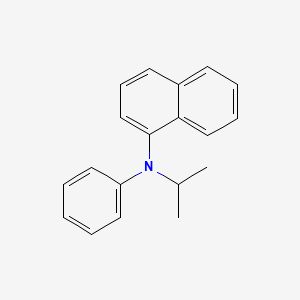
![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

methanone](/img/structure/B14318293.png)

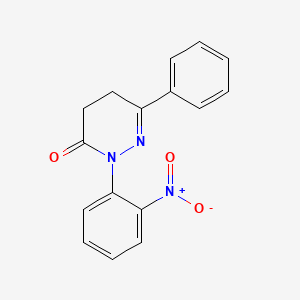
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
